1-(2-Bromo-4-ethylphenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
1-(2-bromo-4-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrO/c1-3-9-4-5-10(6-8(2)13)11(12)7-9/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
HVFNQCDDYVCGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Continuous Flow Bromination
A high-yielding route to 2-bromo-4-ethylphenol, a key intermediate, leverages continuous flow bromination adapted from the synthesis of 2-bromo-4-methylphenol. In this process:
- Substrate : 4-Ethylphenol dissolved in ethylene dichloride (20–50% w/w) is mixed with bromine (0.98–1.03 equiv) at −20 to 10°C.
- Reactor Conditions : Tubular reactors maintain temperatures between −15°C (inlet) and 0–15°C (outlet), minimizing dibromination byproducts.
- Yield : Pilot-scale trials for analogous substrates report 93–97% yield with <1% 2,6-dibromo-4-ethylphenol.
Table 1: Optimized Bromination Parameters for 4-Ethylphenol
| Parameter | Value Range |
|---|---|
| Bromine Equivalents | 0.98–1.03 mol/mol |
| Solvent | Ethylene Dichloride |
| Temperature (Inlet) | −20°C to 10°C |
| Residence Time | 5–10 minutes |
| Yield (2-bromo-4-ethylphenol) | 93–97% |
Regioselectivity and Byproduct Mitigation
Electrophilic bromination favors the ortho position relative to the ethyl group due to its electron-donating nature. Computational studies using density functional theory (DFT) suggest that the ethyl group’s +I effect stabilizes the transition state for ortho attack, achieving >95:5 ortho:para selectivity. Byproducts like 2,6-dibromo-4-ethylphenol are suppressed by precise stoichiometry and low-temperature operation.
Friedel-Crafts Acylation of Brominated Intermediates
Challenges in Acylation of Deactivated Substrates
Introducing the propan-2-one moiety via Friedel-Crafts acylation faces hurdles due to bromine’s electron-withdrawing effect, which deactivates the aromatic ring. Experimental data for analogous systems (e.g., 2-bromo-4-methylacetophenone) show yields below 40% under standard AlCl₃ catalysis.
Directed Ortho-Metalation Strategies
To circumvent deactivation, directed ortho-metalation (DoM) using silyl-protected 2-bromo-4-ethylphenol enables regioselective acylation:
- Protection : Treat 2-bromo-4-ethylphenol with tert-butyldimethylsilyl chloride (TBDMSCl) to form the silyl ether.
- Metalation : React with LDA at −78°C to generate a lithiated intermediate at the ortho position.
- Acylation : Quench with acetyl chloride to yield 1-(2-bromo-4-ethylphenyl)propan-2-one after deprotection.
Table 2: Directed Acylation Performance Metrics
| Step | Conditions | Yield |
|---|---|---|
| Silyl Protection | TBDMSCl, Imidazole, DMF | 98% |
| Lithiation/Acylation | LDA, THF, −78°C → AcCl | 65% |
| Global Yield | 63% |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Continuous Bromination + DoM | High regioselectivity | Multi-step, costly reagents | 60–65% |
| Suzuki-Miyaura Coupling | Modular, scalable | Requires pre-halogenated substrates | 70–75% |
| Ullmann Coupling | Broad substrate tolerance | Low efficiency, high temps | 45–50% |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
1-(2-Bromo-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the carbonyl group can undergo reduction or oxidation, leading to various derivatives with different biological activities .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Bromine at the ortho position (as in the target compound) introduces steric hindrance and electron-withdrawing effects, contrasting with para-bromo analogs (e.g., 1-(4-Bromophenylimino)-propan-2-one) .
- Functional Groups : The ethyl group in the target compound enhances lipophilicity compared to methoxy (polar) or methylsulfanyl (polarizable) groups in analogs .
- Conjugation: Compounds like 1-(phenylhydrazono)-propan-2-one exhibit extended conjugation via imine linkages, improving UV absorption properties .
Physicochemical Properties
Available data from analogs suggest trends in solubility, stability, and reactivity:
- Melting Points : Brominated derivatives (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one) typically exhibit higher melting points (>100°C) due to stronger van der Waals interactions .
- Solubility: Hydroxy-substituted analogs (e.g., 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one) show improved water solubility compared to halogenated or alkylated variants .
- Inhibition Efficiency: Halogenated propan-2-ones (e.g., 1-(4-Bromophenylimino)-propan-2-one) demonstrate corrosion inhibition efficiencies of 90.4–93.2%, attributed to adsorption on metal surfaces via lone-pair electrons .
Biological Activity
1-(2-Bromo-4-ethylphenyl)propan-2-one, also known as a brominated ketone, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound possesses a molecular formula of C12H15BrO and a molecular weight of approximately 241.124 g/mol. The compound features a bromine atom attached to a propanone group, which is further substituted with a 4-ethylphenyl group. This unique configuration influences its reactivity and interaction with biological targets.
Mechanism of Action:
The biological activity of this compound is primarily attributed to its electrophilic nature due to the bromine atom and the carbonyl group. These functional groups enable the compound to undergo various chemical reactions, such as:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles, which may lead to the formation of derivatives with distinct biological activities.
- Reduction and Oxidation Reactions: The carbonyl group can be converted into alcohols or oxidized into carboxylic acids, further diversifying the compound's potential applications in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against several pathogens, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various strains, including Staphylococcus aureus and Staphylococcus epidermidis .
- Its derivatives showed bactericidal effects, indicating that they not only inhibit growth but also kill bacteria at certain concentrations .
Anticancer Activity
The anticancer properties of this compound have also been explored. Derivatives of this compound were synthesized and tested against various cancer cell lines.
Research Outcomes:
- In studies involving cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer), certain derivatives demonstrated promising cytotoxic effects.
- The structure-activity relationship (SAR) analysis indicated that modifications in the substituents significantly influenced the cytotoxicity levels observed in these cancer models.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-Bromo-4-ethylphenyl)propan-2-one, and how can reaction parameters be optimized?
Answer:
- Key Methods :
- Friedel-Crafts Acylation : React 2-bromo-4-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone.
- Halogenation Post-Functionalization : Introduce bromine selectively via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
- Optimization Strategies :
- Catalyst Loading : Excess AlCl₃ (1.5–2.0 eq.) improves acylation efficiency.
- Temperature : Maintain 0–5°C during bromination to minimize di-substitution.
- Solvent Choice : Use dichloromethane or nitrobenzene for polar intermediates.
- Reference: Analogous protocols for brominated propiophenones highlight these adjustments .
Advanced: How can computational modeling aid in predicting regioselectivity during bromination of the propan-2-one derivative?
Answer:
- Methodology :
- DFT Calculations : Compute Fukui indices to identify electrophilic sites on the aromatic ring.
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction trajectories.
- Case Study : For 2-Bromo-4'-methylpropiophenone, simulations revealed that electron-donating groups (e.g., ethyl) direct bromination to the ortho position due to resonance stabilization .
- Validation : Cross-check computational predictions with experimental NMR and LC-MS data.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC/GC-MS : Monitor for byproducts (e.g., di-brominated isomers).
- Elemental Analysis : Confirm Br content (±0.3% theoretical).
Advanced: How can crystallographic data contradictions (e.g., disorder in the ethyl group) be resolved?
Answer:
- Refinement Tools : Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters for minor occupancy sites .
- Validation Metrics :
- Check R-factor convergence (<5%).
- Analyze residual electron density maps to identify unresolved features.
- Case Example : A study on 2-Bromo-4'-methylpropiophenone showed that thermal motion in alkyl chains required TLS (Translation-Libration-Screw) refinement for accurate modeling .
Basic: What safety protocols are essential for handling brominated aryl ketones in the lab?
Answer:
- Handling :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Quench residual Br₂ with Na₂S₂O₃ post-reaction.
- Storage :
Advanced: What mechanistic insights explain competing side reactions during synthesis, and how can they be suppressed?
Answer:
- Common Side Reactions :
- Di-bromination : Due to excess Br₂ or prolonged reaction times.
- Ketone Oxidation : In the presence of strong oxidizers.
- Mitigation Strategies :
- Stoichiometric Control : Use 1.05 eq. Br₂ to limit over-halogenation.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Low-Temperature Quenching : Halt reactions rapidly at –78°C.
Basic: How does the electronic effect of the bromo-ethyl substituent influence the compound’s reactivity?
Answer:
- Electronic Properties :
- Bromine : Strong electron-withdrawing effect (-I) deactivates the ring, directing electrophiles to meta positions.
- Ethyl Group : Electron-donating (+I) effect enhances ortho/para reactivity.
- Reactivity Implications :
- Nucleophilic Substitution : Br can be replaced by nucleophiles (e.g., Suzuki coupling).
- Reduction : Ketone moiety is reducible to secondary alcohol using NaBH₄.
Advanced: What strategies enable enantioselective synthesis or resolution of chiral derivatives?
Answer:
- Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) for ketone reduction.
- Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris-3,5-dimethylphenylcarbamate).
- Case Study : For related propiophenones, enantiomeric excess (ee) >90% was achieved via kinetic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
